molecular formula C22H24N2O2 B12884415 2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)

Cat. No.: B12884415
M. Wt: 348.4 g/mol
InChI Key: RMWYIQRBBYEMNV-UHFFFAOYSA-N
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Description

2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is an organic compound with a complex structure It features a biphenyl core substituted with tetramethyl groups and dihydrooxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate boronic acids and halides.

    Introduction of Tetramethyl Groups: The tetramethyl groups are introduced via alkylation reactions, often using methylating agents like methyl iodide in the presence of a strong base.

    Formation of Dihydrooxazole Rings: The dihydrooxazole rings are formed through cyclization reactions involving appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’-Tetramethylbiphenyl: Similar biphenyl core but lacks the dihydrooxazole rings.

    4,4’,5,5’-Tetramethyl-1,3,2-dioxaborolane: Contains tetramethyl groups and a dioxaborolane ring but differs in structure and reactivity.

Uniqueness

2,2’-(4,4’,5,5’-Tetramethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is unique due to its combination of a biphenyl core, tetramethyl groups, and dihydrooxazole rings. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dimethylphenyl]-4,5-dimethylphenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2/c1-13-9-17(19(11-15(13)3)21-23-5-7-25-21)18-10-14(2)16(4)12-20(18)22-24-6-8-26-22/h9-12H,5-8H2,1-4H3

InChI Key

RMWYIQRBBYEMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NCCO2)C3=C(C=C(C(=C3)C)C)C4=NCCO4

Origin of Product

United States

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